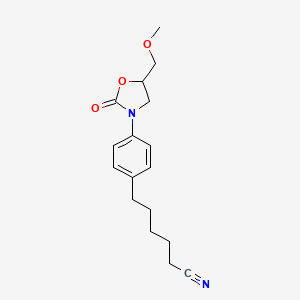

4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)benzenehexanenitrile

Description

4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)benzenehexanenitrile is a synthetic organic compound featuring a 3-oxazolidinone core substituted with a methoxymethyl group at the 5-position. The oxazolidinone moiety is known for its role in antibiotics (e.g., linezolid), while the benzonitrile group and aliphatic chain may enhance bioavailability and target specificity .

Properties

CAS No. |

86405-72-3 |

|---|---|

Molecular Formula |

C17H22N2O3 |

Molecular Weight |

302.37 g/mol |

IUPAC Name |

6-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]hexanenitrile |

InChI |

InChI=1S/C17H22N2O3/c1-21-13-16-12-19(17(20)22-16)15-9-7-14(8-10-15)6-4-2-3-5-11-18/h7-10,16H,2-6,12-13H2,1H3 |

InChI Key |

OJOJVAJFWANXFO-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the methoxymethyl group. The phenyl ring is then functionalized with the oxazolidinone moiety, and finally, the hexanenitrile group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be implemented in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity that makes it useful in the study of biochemical pathways or as a potential therapeutic agent.

Medicine: Its structural features suggest it could be explored for pharmaceutical applications, particularly in the development of new drugs.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenyl)hexanenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxymethyl-oxazolidinone moiety could play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

- Oxazolidinone ring: Provides rigidity and hydrogen-bonding capacity.

- Methoxymethyl substituent : Enhances solubility and modulates steric effects.

- Benzene ring : Stabilizes the structure through aromatic interactions.

Biological Activity: Limited data from indicates acute oral toxicity (LD₅₀ >1 g/kg in mice), suggesting moderate bioactivity. Structural analogs with oxazolidinone rings often exhibit antimicrobial, anti-inflammatory, or anticancer properties, which may extend to this compound .

Comparison with Similar Compounds

The following table compares 4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)benzenehexanenitrile with structurally related compounds, emphasizing differences in structure, activity, and applications:

Key Comparative Insights

Heterocycle Influence: Oxazolidinone vs. Thiazolidine/Oxadiazole: Oxazolidinones (target compound) are associated with antimicrobial activity, while thiazolidines () exhibit anti-inflammatory effects due to sulfur participation in redox reactions. Oxadiazoles () are prioritized for anticancer applications due to their metabolic stability .

Linker Effects: Hexanenitrile vs.

Substituent Impact :

- Methoxymethyl vs. Benzylidene/Nitro Groups : The methoxymethyl group balances solubility and steric hindrance, whereas benzylidene () or nitro groups () may introduce photoreactivity or toxicity risks.

Stereochemistry :

- The (5S) configuration in ’s analog highlights the importance of stereochemistry in biological activity, a factor that may apply to the target compound if synthesized enantioselectively .

Biological Activity

4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)benzenehexanenitrile is a chemical compound with the molecular formula . It features a unique oxazolidinone structure, which is known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O3 |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 3070410 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinones can effectively inhibit the growth of various bacteria, including resistant strains of Staphylococcus aureus and Enterococcus faecium. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines, which are critical in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative similar to this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Line Analysis

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis. Flow cytometry analysis showed significant increases in early and late apoptotic cells at concentrations above 10 µM after 24 hours of treatment. This suggests a promising avenue for developing new anticancer therapies based on this compound's structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.